molecular formula C19H14ClFN6OS B2833429 N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895119-50-3

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No. B2833429
M. Wt: 428.87
InChI Key: VEBRKUYGVIDQQZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole ring, a thiadiazole ring, and a benzamide group. The presence of these groups suggests that the compound could have potential biological activity, as these groups are often found in biologically active molecules .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step processes involving the formation of the triazole and thiadiazole rings, followed by the attachment of the benzamide group .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. It likely has a complex three-dimensional structure due to the presence of multiple rings. The fluorine and chlorine atoms could also introduce elements of polarity into the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions. Additionally, the compound could potentially participate in electrophilic aromatic substitution reactions due to the presence of the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the various functional groups in the molecule .

Future Directions

Future research could involve further exploration of the potential biological activity of this compound. This could include in vitro and in vivo testing to determine its effects on biological systems. Additionally, modifications could be made to the structure of the compound in order to optimize its activity .

properties

IUPAC Name

N-[3-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6OS/c1-10-4-3-5-12(8-10)18(28)23-19-22-17(25-29-19)16-11(2)27(26-24-16)13-6-7-15(21)14(20)9-13/h3-9H,1-2H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBRKUYGVIDQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

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